molecular formula C12H21NO6 B3262024 (S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid CAS No. 350832-82-5

(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid

Cat. No.: B3262024
CAS No.: 350832-82-5
M. Wt: 275.3 g/mol
InChI Key: WEEQAYUCVHBXJK-QMMMGPOBSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a methoxy group, and a keto group on a hexanoic acid backbone. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    N-Boc Deprotection: The primary amine.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-6-hydroxyhexanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (S)-2-((tert-Butoxycarbonyl)amino)-6-oxohexanoic acid: Lacks the methoxy group.

    (S)-2-((tert-Butoxycarbonyl)amino)-6-methoxyhexanoic acid: Lacks the keto group.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid is unique due to the presence of both a methoxy group and a keto group on the hexanoic acid backbone. This combination of functional groups provides distinct reactivity and stability, making it valuable in synthetic and medicinal chemistry .

Properties

IUPAC Name

(2S)-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-8(10(15)16)6-5-7-9(14)18-4/h8H,5-7H2,1-4H3,(H,13,17)(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEQAYUCVHBXJK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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